molecular formula C24H23N3O2S2 B3076566 N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040660-05-6

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3076566
CAS No.: 1040660-05-6
M. Wt: 449.6 g/mol
InChI Key: LBKHCWAMPOXTJA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a chemical compound supplied for early discovery and investigative research purposes. This product is characterized by its molecular formula, C 24 H 23 N 3 O 2 S 2 , and a molecular weight of 449.59 g/mol . It is assigned the CAS number 1040660-05-6 and is available for purchase in various quantities from specialized suppliers . As a thieno[3,2-d]pyrimidine derivative, this compound shares a core structural motif with other molecules investigated in various scientific fields, suggesting potential as a building block or intermediate in medicinal chemistry and materials science research . Researchers can obtain this compound from multiple global stockpoints to support their experimental work . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer is responsible for verifying the identity and purity of the product to ensure it is suitable for their specific research objectives.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-21(18(13-30-22)17-11-6-5-7-12-17)26-24(27)31-14-19(28)25-20-15(2)9-8-10-16(20)3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKHCWAMPOXTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a catalyst.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction.

    Acylation: The final step involves the acylation of the intermediate compound with 2,6-dimethylaniline to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Antimicrobial Activity

Thienopyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that related compounds exhibit significant antibacterial and antifungal activities against various pathogens:

  • Gram-positive bacteria: Effective against Staphylococcus aureus.
  • Gram-negative bacteria: Demonstrated inhibition against Escherichia coli.

Studies suggest that the unique structural components of this compound may enhance its efficacy against resistant strains of bacteria, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research into thienopyrimidine compounds has also highlighted their potential anti-inflammatory properties. The following pathways are often implicated:

  • Inhibition of Pro-inflammatory Cytokines: Compounds in this class may reduce the production of cytokines involved in inflammatory responses.

This property could be beneficial in developing treatments for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thienopyrimidine Core: Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Sulfanyl Group: Achieved through nucleophilic substitution.
  • Acylation with 2,6-Dimethylaniline: Final step to obtain the desired product.

Optimizing these synthetic routes can enhance yield and scalability for industrial production, making it feasible for pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidin core is distinct from the dihydropyrimidin in and the non-fused aromatic systems in and .

Substituent Effects: The 2,6-dimethylphenyl group in the target compound is also present in ’s derivatives, where it contributes to steric hindrance and lipophilicity. The 3-ethyl and 7-phenyl groups on the thienopyrimidin core may enhance hydrophobic interactions compared to the 2-oxotetrahydrofuran substituent in , which introduces polarity and hydrogen-bonding capacity .

Synthetic Efficiency: Yields for analogous compounds vary significantly: 57% for ’s sulfamoylphenyl derivative versus 80% for ’s dihydropyrimidin compound. The target compound’s synthesis may face challenges due to the complexity of the fused thienopyrimidin system, though exact data are unavailable .

Spectral Characteristics :

  • The sulfanylacetamide group in the target compound likely shows $ ^1H $-NMR signals similar to ’s SCH2 peak at δ 4.12. The acetamide NH proton (δ ~10.10–10.33 in and ) is a consistent feature across analogues .

Physicochemical and Functional Implications

  • Melting Points : ’s dichlorophenyl derivative has a higher melting point (230°C) than ’s compound (174–176°C), likely due to stronger intermolecular forces from halogenated aromatics. The target compound’s melting point may fall between these values, influenced by its ethyl/phenyl substituents .
  • Lipophilicity: The thienopyrimidin core and 2,6-dimethylphenyl group suggest higher logP values for the target compound compared to ’s polar sulfamoyl derivative but lower than ’s dichlorophenyl analogue .

Stereochemical Considerations

  • highlights the role of stereochemistry in analogues with 2,6-dimethylphenoxy groups. While the target compound’s stereochemical configuration is unspecified, chiral centers in ’s derivatives (e.g., (2S,4S,5S) vs. (2R,4R,5S)) significantly affect biological activity and receptor binding, underscoring the need for stereochemical clarity in the target molecule .

Biological Activity

Overview

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the thienopyrimidine class, which is noted for its diverse biological activities. This compound's unique structure, characterized by a thienopyrimidine core and various functional groups, suggests potential applications in medicinal chemistry.

Antimicrobial Activity

Thienopyrimidine derivatives have been studied for their antimicrobial properties. For instance, related compounds have demonstrated significant antibacterial and antimycobacterial activities against various pathogens. A study reported that similar thienopyrimidine compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

Cytotoxicity Studies

Preliminary evaluations of thienopyrimidine derivatives indicate potential cytotoxic effects against cancer cell lines. For example, compounds with structural similarities to this compound have shown IC50 values ranging from 27.6 µM to 43 µM against breast cancer cell lines . These findings suggest that the compound may also exhibit selective cytotoxicity towards tumor cells.

Study Target IC50 (µM) Effect
Guo et al. (2025)MDA-MB-231 (breast cancer)27.6Cytotoxic activity
Yong et al. (2018)Various tumor cells43 - 87Inhibitory activity

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives often correlates with their structural features. Key modifications in the substituents can enhance or diminish their efficacy. For instance:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups tend to exhibit higher cytotoxicity.
  • Functional Group Variations : The introduction of different functional groups at strategic positions can significantly impact the compound's biological profile.

Case Studies

Recent studies have focused on synthesizing and evaluating thienopyrimidine derivatives for their potential as antimicrobial and anticancer agents:

  • Antimicrobial Evaluation : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against drug-resistant strains of Candida and Staphylococcus aureus, showing promising results .
  • Cancer Cell Line Inhibition : Research indicated that certain thienopyrimidine derivatives effectively inhibited the proliferation of various cancer cell lines, suggesting potential therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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